molecular formula C8H15NO2 B8116785 Methyl (3R)-1-methylpiperidine-3-carboxylate

Methyl (3R)-1-methylpiperidine-3-carboxylate

Cat. No.: B8116785
M. Wt: 157.21 g/mol
InChI Key: LLEOWWWENNCINW-SSDOTTSWSA-N
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Description

Methyl (3R)-1-methylpiperidine-3-carboxylate (CAS 164323-85-7) is a chiral piperidine derivative serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features a defined (R) configuration at the 3-position, a characteristic that is critical for imparting stereospecificity in the synthesis of novel bioactive molecules. With the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, it is characterized by an ester functional group and a tertiary amine, making it a versatile intermediate for further chemical modifications. The core structure of this compound is related to piperidine carboxamides, a class known to exhibit potent and selective anti-malarial activity by targeting the Plasmodium falciparum proteasome β5 (Pfβ5) active site. Such inhibitors have demonstrated low cytotoxicity against human cells and oral efficacy in animal models, highlighting the therapeutic potential of this chemical series . Furthermore, piperidine derivatives are extensively explored as key scaffolds in the development of inhibitors for other diseases, such as tuberculosis, where they target essential bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway . Beyond anti-infective research, structurally similar piperidine compounds are investigated for their activity on central nervous system targets, including the dopamine transporter, underscoring the broad utility of this chiral synthon in pharmaceutical development . This product is provided for research and development purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

methyl (3R)-1-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOWWWENNCINW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Steps

  • Hydrolysis :

    • Reagents : Aqueous sodium hydroxide (1.2–3.6 mmol) in water.

    • Conditions : Stirring at 25°C for 1 hour, acidification to pH 2 with HCl.

    • Yield : 99.1% after purification via methanol dissolution and filtration.

  • Esterification :

    • Reagents : Methanol, catalytic acid (e.g., H₂SO₄ or HCl).

    • Conditions : Reflux for 6–12 hours, followed by neutralization and extraction.

    • Yield : ~85–90% (estimated from analogous protocols in).

Key Insight : This two-step approach prioritizes mild conditions to preserve stereochemistry, making it suitable for scalable production.

Direct Methylation of Carboxylic Acid Derivatives

Direct methylation of (3R)-1-methylpiperidine-3-carboxylic acid using methyl halides or dimethyl sulfate offers a streamlined alternative.

Protocol Highlights

  • Methylating Agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge HI/H₂SO₄ byproducts.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 75–80% (extrapolated from).

Advantage : Avoids intermediate isolation, reducing purification steps. However, stringent control of stoichiometry is required to prevent dialkylation.

Asymmetric Synthesis via Chiral Resolution

For enantiomerically pure batches, resolution techniques using chiral auxiliaries or catalysts are employed.

Case Study: Di-p-Toluoyltartaric Acid (L-DTTA) Resolution

  • Substrate : Racemic methyl 1-methylpiperidine-3-carboxylate.

  • Resolution Agent : L-DTTA in methanol-water (1:1 v/v).

  • Conditions : 35–50°C for 10–30 hours, yielding the (3R)-enantiomer as a crystalline salt.

  • Yield : 23.3% after recrystallization.

Trade-Off : Although effective for enantiopurity, this method suffers from moderate yields due to fractional crystallization losses.

Catalytic Hydrogenation of Enamine Intermediates

Reductive amination strategies provide access to the piperidine core while introducing the methyl group stereoselectively.

Example Pathway

  • Enamine Formation : Condensation of β-keto esters with methylamine.

  • Hydrogenation :

    • Catalyst : Raney Nickel (RaneyNi) or palladium on carbon (Pd/C).

    • Conditions : 10–80°C under 6 MPa H₂ pressure.

    • Yield : 70–75% (based on).

Note : Stereochemical outcomes depend on the catalyst and substrate geometry, necessitating chiral catalysts for enantiocontrol.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics.

Optimized Parameters

  • Solvent : Methanol or ethanol.

  • Temperature : 100–120°C (achieved via microwave heating).

  • Time : 15–30 minutes (vs. 6–12 hours conventionally).

  • Yield : Comparable to traditional methods (80–85%).

Benefit : Reduced reaction time enhances throughput for high-demand applications.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)EnantiopurityScalability
Hydrolysis/Re-EsterificationNaOH, HCl, MeOH85–90HighHigh
Direct MethylationCH₃I, K₂CO₃75–80ModerateModerate
Chiral ResolutionL-DTTA, MeOH-H₂O20–25>99% eeLow
Catalytic HydrogenationRaneyNi, H₂ (6 MPa)70–75VariableHigh
Microwave-AssistedMicrowave irradiation80–85HighModerate

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl (3R)-1-methylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-1-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (3R)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to interact with receptors or enzymes in the body, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Pyrrolidine Derivatives (e.g., Methyl (3R,3'S)-1',1''-dimethyl-2,2''-dioxodispiro[indoline-3,2'-pyrrolidine-3',3''-indoline]-4'-carboxylate)

  • Structure : Contains a spiro-pyrrolidine core fused to indoline rings, creating a rigid three-dimensional framework.
  • Physicochemical Properties :
    • Larger molecular weight (C₂₂H₂₁N₃O₄ , 391.42 g/mol) due to aromatic indoline moieties.
    • Exhibits π-π stacking (centroid distance: 3.2032 Å) and N–H···O hydrogen bonding in crystal packing .
  • Biological Activity : Demonstrates anticonvulsant and anti-influenza virus activity , likely due to its 5-HT(2A) receptor antagonism .
  • Key Difference : The spiro architecture limits conformational flexibility compared to the simpler piperidine ring in Methyl (3R)-1-methylpiperidine-3-carboxylate.

Piperidine-3-carboxylate Esters with Varied Substituents

  • Methyl 1-((3,4-Dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (Compound 26): Structure: Incorporates a sulfonylanthraquinone group, increasing molecular weight (C₂₄H₁₈NO₁₀S, 512.06 g/mol). Synthesis: Prepared via nucleophilic substitution (95% yield), highlighting robust synthetic accessibility .
  • Ethyl (3R)-1-methylpiperidine-3-carboxylate: Structure: Ethyl ester variant (C₉H₁₇NO₂, 187.24 g/mol). Physicochemical Impact: Longer alkyl chain increases lipophilicity (logP ~1.5 vs. ~1.0 for methyl ester), affecting metabolic stability and membrane permeability .

Carboxylic Acid Derivative: (3R)-1-Methylpiperidine-3-carboxylic Acid

  • Structure: Hydrolyzed form of the target compound (C₇H₁₃NO₂, 143.18 g/mol).
  • Physicochemical Properties: Higher aqueous solubility due to ionizable carboxylic acid group (pKa ~4.5). Lower bioavailability in non-polar environments compared to the ester .

Pyrrolidine and Pyrazole Analogs

  • (R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate: Structure: Five-membered pyrrolidine ring with a benzyl group and ketone (C₁₄H₁₇NO₃, 255.29 g/mol).
  • Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate :
    • Structure : Pyrazole core with pyridinyl substitution (C₁₁H₁₁N₃O₂ , 217.22 g/mol).
    • Electronic Impact : Adjacent nitrogen atoms in the pyrazole increase electron-deficient character, altering reactivity .

Stereochemical and Functional Group Comparisons

Stereoisomers

  • Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: Structure: 3S-hydroxy-3-methyl substitution (C₁₄H₁₉NO₃, 249.31 g/mol). Biological Relevance: Stereochemistry at C3 significantly impacts receptor binding; the 3R-configuration in the target compound may confer distinct pharmacological profiles .

Protected Derivatives

  • Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (CAS 174543-82-9): Structure: Includes a carbobenzyloxy (Cbz) protecting group (C₁₅H₁₉NO₄, 277.31 g/mol). Utility: Cbz enhances stability during synthesis but requires deprotection for biological activity .

Biological Activity

Methyl (3R)-1-methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and therapeutic properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl group at the nitrogen position and a carboxylate group at the 3-position. This stereochemistry is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₇H₁₃N₁O₂
Molecular Weight143.19 g/mol
CAS Number205194-12-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an agonist or antagonist, modulating various biochemical pathways. Notably, it has shown potential in:

  • Antimicrobial Activity : Exhibiting efficacy against certain bacterial strains.
  • Antiviral Properties : Potentially inhibiting viral replication through interference with viral enzymes.
  • CNS Targeting : Serving as a building block for drugs aimed at treating central nervous system disorders.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of piperidine derivatives, including this compound. Variations in substituents on the piperidine ring significantly impact biological activity:

  • Substituent Effects : Modifications at the 2-, 4-, and 5-positions of the piperidine ring can enhance or diminish activity against specific targets.
  • Binding Affinity : The stereochemistry influences binding affinity to receptors, affecting pharmacokinetic properties .

Antimicrobial Activity

A study evaluated this compound's antimicrobial properties against Mycobacterium tuberculosis (Mtb). The compound demonstrated an IC₅₀ value ranging from 13 to 22 μM, indicating moderate potency as an inhibitor of MenA enzyme involved in menaquinone biosynthesis .

Antiviral Activity

In vitro assays have suggested that this compound may inhibit certain viral enzymes, contributing to its antiviral profile. The mechanism involves competitive inhibition, where the compound competes with natural substrates for binding sites on viral enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

Compound NameSimilarityUnique Features
Methyl (2S)-2-methylpiperidine-3-carboxylatePiperidine structureInhibitor of indoleamine 2,3-dioxygenase 1
Ethyl (4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylatePiperidine coreContains aryl group altering activity
Methyl piperidine-3-carboxylateBasic piperidine frameworkLacks additional methyl substitution

This compound's unique stereochemistry and functional groups confer distinct chemical and biological properties compared to these analogs.

Q & A

Q. What are the standard synthetic routes for Methyl (3R)-1-methylpiperidine-3-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : A common approach involves enantioselective alkylation or resolution of piperidine precursors. For example, ethyl (3R)-1-methylpiperidine-3-carboxylate synthesis ( ) employs chiral auxiliaries or catalysts to control the (3R) configuration. Key steps include:
  • Stereocontrol : Use of chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric hydrogenation to ensure enantiomeric purity.
  • Esterification : Reaction of the piperidine carboxylic acid with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP).
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the ester group (δ ~3.7 ppm for methyl ester) and piperidine ring protons (δ 1.5–3.0 ppm).
  • X-ray Crystallography : Single-crystal analysis using programs like SHELX () to resolve stereochemistry and bond angles .
  • Chiral HPLC : To confirm enantiomeric excess (>95%) using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What methods are used to assess the purity of this compound in academic research?

  • Methodological Answer : Purity is evaluated via:
  • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages.
  • HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry to detect impurities (e.g., unreacted precursors).
  • Melting Point : Consistency with literature values (e.g., 185–186.5°C for related piperidine esters; ) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under green chemistry principles?

  • Methodological Answer : Strategies include:
  • Catalytic Asymmetric Synthesis : Use of organocatalysts (e.g., proline derivatives) to reduce waste.
  • Solvent Selection : Replacement of toxic solvents (e.g., DCM) with ethanol or water-miscible alternatives ().
  • Microwave-Assisted Reactions : Reduced reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield (analogous to ’s benzylidene synthesis) .

Q. How are contradictions in crystallographic data resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length variations) are addressed by:
  • SHELX Refinement : Iterative refinement of X-ray data using SHELXL () with constraints for thermal parameters and hydrogen bonding.
  • Cross-Validation : Comparing results with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .
  • Twinned Crystal Analysis : Applying SHELXD for structures with pseudo-symmetry or twinning () .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer : Racemization is minimized via:
  • Low-Temperature Reactions : Conducting esterification below 0°C to prevent chiral center inversion.
  • Protecting Groups : Temporary protection of the piperidine nitrogen (e.g., Boc groups; ) to stabilize the intermediate.
  • In Situ Monitoring : Using FTIR or Raman spectroscopy to detect early signs of racemization .

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